Dihydroresveratrol natural sources and biosynthesis
Dihydroresveratrol natural sources and biosynthesis
An In-depth Technical Guide on Dihydroresveratrol: Natural Sources and Biosynthesis
Introduction
Dihydroresveratrol, a dihydrostilbenoid, is a natural polyphenol with emerging interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and antioxidant effects[1][2]. Structurally similar to its well-known precursor, resveratrol, dihydroresveratrol exhibits distinct biological activities and may possess better bioavailability[3]. This technical guide provides a comprehensive overview of the natural sources of dihydroresveratrol, its biosynthetic pathways, and detailed experimental protocols for its study, tailored for researchers, scientists, and professionals in drug development.
Natural Sources of Dihydroresveratrol
Dihydroresveratrol is found in a variety of plant species and is also a significant metabolite of resveratrol produced by gut microbiota.
Plant Sources
Dihydroresveratrol has been identified as a phytoalexin in several plant families, often produced in response to stress, such as fungal infections or injury[4]. Key plant sources include:
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Orchidaceae Family: Genera such as Dendrobium, Dioscorea, and Bulbophyllum are known to produce dihydroresveratrol[1][2][5].
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Cannabis sativa L.: This plant produces dihydroresveratrol as a non-cannabinoid estrogenic compound[2][6].
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Wine: Dihydroresveratrol is naturally present in wine, likely originating from the grapevines (Vitis vinifera)[1][6][7]. Grapes are a primary source of resveratrol, which can be converted to dihydroresveratrol[8][9].
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Maackia amurensis: This plant is a known source of dihydroresveratrol[4][10].
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Hydrangea serrata: Dihydroresveratrol has been reported in this plant species[10].
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Arachis hypogaea (Peanut): Peanut roots, in particular, have been identified as a source of resveratrol, and likely contain dihydroresveratrol as well[11][12][13][14].
Microbial Metabolism
A primary source of dihydroresveratrol in mammals is the microbial hydrogenation of dietary resveratrol in the intestine. Gut microbiota metabolize trans-resveratrol by reducing the double bond in its structure to form dihydroresveratrol[1][6][15][16][17]. This biotransformation is significant, as studies have shown that dihydroresveratrol and its conjugates can be more abundant in tissues than resveratrol itself after oral consumption[16][17]. The composition of an individual's gut microbiota can influence the extent of this conversion[16][17].
Biosynthesis of Dihydroresveratrol
The biosynthesis of dihydroresveratrol is intrinsically linked to the biosynthesis of resveratrol, which is produced via the phenylpropanoid pathway in plants. Dihydroresveratrol is then formed through the reduction of resveratrol.
Resveratrol Biosynthesis in Plants
The synthesis of resveratrol begins with the amino acids phenylalanine or tyrosine. The key steps are as follows:
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Formation of p-Coumaroyl-CoA: Phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . Cinnamic acid is then hydroxylated to form p-coumaric acid by cinnamate 4-hydroxylase (C4H) . Alternatively, tyrosine can be directly converted to p-coumaric acid by tyrosine ammonia-lyase (TAL) . Finally, p-coumaric acid is activated to p-coumaroyl-CoA by 4-coumaroyl-CoA ligase (4CL) [18][19].
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Condensation to form Resveratrol: Stilbene synthase (STS) , a key enzyme in this pathway, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce trans-resveratrol[18][20][21].
Caption: Biosynthesis of trans-resveratrol from phenylalanine.
Conversion to Dihydroresveratrol
In mammals, the conversion of resveratrol to dihydroresveratrol is primarily carried out by the gut microbiota through hydrogenation of the double bond[6][15][16]. This process is a reduction reaction.
Caption: Conversion of trans-resveratrol to dihydroresveratrol.
Quantitative Data
The concentration of dihydroresveratrol and its precursor, resveratrol, varies significantly among natural sources.
| Natural Source | Compound | Concentration | Reference |
| Vitis vinifera 'Concord' (Berry Skin) | Total Resveratrols | 146.60 µg/g FW | [8] |
| Vitis vinifera 'Russian Concord' (Berry Skin) | Total Resveratrols | 0.5 µg/g FW | [8] |
| Peanut (Arachis hypogaea) Sprouts (Kalasin 2) | trans-Resveratrol | 6.44 µg/g DW | [22] |
| Fusarium equiseti (Endophytic Fungus) | Resveratrol | 52.3 µg/mL | [23] |
| Alternaria sp. MG1 (Endophytic Fungus) | Resveratrol | 240.57 µg/L (UV induced) | [18] |
Note: Data for dihydroresveratrol concentrations in many plant sources are not as widely reported as for resveratrol. The values for resveratrol are provided as an indication of precursor availability.
Experimental Protocols
Extraction and Isolation of Dihydroresveratrol
Objective: To extract and isolate dihydroresveratrol from a plant matrix or biological sample.
Methodology based on protocols for resveratrol and its metabolites[4][11][24][25]:
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Sample Preparation:
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Extraction:
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Solid-Liquid Extraction: Macerate the powdered sample with a solvent such as 80-95% ethanol or methanol, often with reflux extraction for several hours[11][24]. The process is typically repeated multiple times to ensure complete extraction.
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Solid-Phase Extraction (SPE): For liquid samples like plasma or urine, an SPE cartridge (e.g., C18) is used. The sample is loaded, washed, and the compound of interest is eluted with a solvent like methanol[4][15][26].
-
-
Purification:
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Liquid-Liquid Extraction: The crude extract can be partitioned between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate) to remove impurities.
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Column Chromatography: Further purification can be achieved using normal-phase (e.g., silica gel) or reversed-phase (e.g., C18) column chromatography[26].
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Semi-preparative HPLC: For high-purity isolation, semi-preparative reversed-phase HPLC is the method of choice[26]. A gradient of acetonitrile and acidified water is commonly used as the mobile phase[26].
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Caption: General workflow for the extraction and purification of dihydroresveratrol.
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the amount of dihydroresveratrol in a sample.
Methodology based on Juan et al. (2010)[4][15]:
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Instrumentation: An HPLC system equipped with a diode-array detector (DAD) or a mass spectrometer (MS).
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Column: A reversed-phase C18 column.
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Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% acetic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).
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Detection: Dihydroresveratrol can be detected by its UV absorbance, typically around 276 nm[4]. For higher sensitivity and specificity, LC-MS is used.
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Quantification: A standard curve is generated using a pure dihydroresveratrol standard of known concentrations. The concentration in the sample is determined by comparing its peak area to the standard curve.
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Validation: The method should be validated for linearity, precision, accuracy, recovery, and limits of detection and quantification[4][15].
Stilbene Synthase (STS) Enzyme Assay
Objective: To measure the activity of STS, the key enzyme in resveratrol biosynthesis.
Methodology based on protocols for STS characterization[27]:
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Enzyme Source: Recombinantly expressed and purified STS from a source like Vitis vinifera or Polygonum cuspidatum expressed in E. coli[27].
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Reaction Mixture: A buffered solution containing the purified STS enzyme, p-coumaroyl-CoA, and malonyl-CoA.
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Incubation: The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a specific time.
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Reaction Termination: The reaction is stopped by adding an acid and extracting the product with an organic solvent like ethyl acetate.
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Product Analysis: The amount of resveratrol produced is quantified by HPLC, as described in the previous protocol.
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Kinetic Analysis: By varying the substrate concentrations (p-coumaroyl-CoA and malonyl-CoA), kinetic parameters such as Km and Vmax can be determined. A study comparing STS from Vitis vinifera and Polygonum cuspidatum found that the catalytic efficiency (kcat/Km) of the latter was 2.4 times higher[27].
Conclusion
Dihydroresveratrol is a promising natural compound with significant biological potential. Its presence in various plants and as a major metabolite of resveratrol highlights its relevance in both phytochemistry and human health. The biosynthetic pathway, originating from the well-understood phenylpropanoid pathway, offers opportunities for metabolic engineering to enhance its production in microbial or plant-based systems. The experimental protocols detailed in this guide provide a solid foundation for researchers to extract, quantify, and study the biosynthesis of dihydroresveratrol, facilitating further exploration of its therapeutic applications.
References
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- 26. Semi-preparative isolation of dihydroresveratrol-3-O-β-d-glucuronide and four resveratrol conjugates from human urine after oral intake of a resveratrol-containing dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
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